molecular formula C7H10N2O3 B6252766 methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 216480-94-3

methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B6252766
CAS No.: 216480-94-3
M. Wt: 170.2
InChI Key:
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Description

Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by its molecular structure, which includes a methyl group, an aminomethyl group, and a carboxylate group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminomethyl-5-methyl-4-carboxylic acid derivatives with oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

  • Reduction: Amines or other reduced derivatives of the oxazole ring.

  • Substitution: Substituted oxazoles with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives may be used as pharmaceuticals or as intermediates in drug synthesis.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological context.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.

  • Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate: Similar oxazole derivative but with a sulfur atom instead of oxygen in the ring.

Uniqueness: Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and aminomethyl groups on the oxazole ring provides distinct properties compared to other oxazole derivatives.

Properties

CAS No.

216480-94-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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